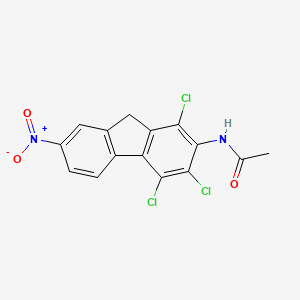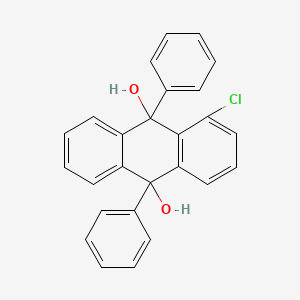
1-Chloro-9,10-diphenylanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-9,10-diphenylanthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to the anthracene core, which is further substituted with phenyl groups at the 9 and 10 positions. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-diphenylanthracene-9,10-diol typically involves multi-step organic reactions. One common method starts with the chlorination of 9,10-diphenylanthracene, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-9,10-diphenylanthracene-9,10-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1-Chloro-9,10-diphenylanthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 1-Chloro-9,10-diphenylanthracene-9,10-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of light, which can be harnessed for specific purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A parent compound without the chlorine and hydroxyl groups.
1-Chloro-9,10-diphenylanthracene: A derivative with only the chlorine substitution.
9,10-Dihydroxyanthracene: A compound with hydroxyl groups but without phenyl substitutions.
Uniqueness
1-Chloro-9,10-diphenylanthracene-9,10-diol is unique due to the combination of chlorine and hydroxyl groups along with phenyl substitutions. This combination imparts distinct photophysical properties, making it particularly useful in applications requiring specific fluorescence characteristics.
Propriétés
Numéro CAS |
69470-35-5 |
|---|---|
Formule moléculaire |
C26H19ClO2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
Clé InChI |
QGUARODFGRMJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)

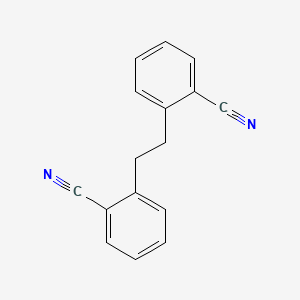
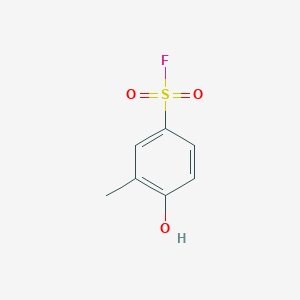
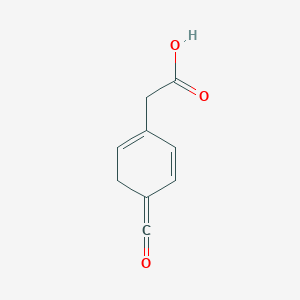

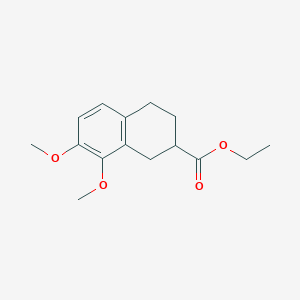
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
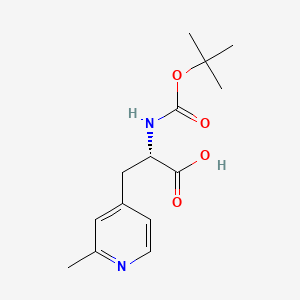
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
